3-(2-Methylpropanoyl)benzenecarbonitrile
Description
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(2-methylpropanoyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-8(2)11(13)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3 |
InChI Key |
DPHHKPDWLVGSIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-(2-Methylpropanoyl)benzenecarbonitrile with analogous compounds in terms of substituent effects, synthesis, and biological activity.
Substituent Position and Electronic Effects
- 2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile (6b) : This compound features a 2-position methoxyvinyl substituent, synthesized via condensation of o-tolunitrile and p-anisaldehyde. Its melting point (107–108°C) and spectroscopic data (e.g., HMQC, HMBC) highlight the steric and electronic effects of ortho-substitution .
Functional Group Comparisons
Acyl-Substituted Derivatives:
- 3-Geranyl-1-(2-methylpropanoyl) phloroglucinol: Isolated from Hypericum species, this compound’s 2-methylpropanoyl group contributes to antibacterial activity by inhibiting bacterial growth and biofilm formation .
- 3-(2-Methylpropanoyl)-1,2-naphthoquinone (1d): A naphthoquinone derivative with a 3-position 2-methylpropanoyl group. Its IR spectrum (νmax 1708, 1682 cm⁻¹) and decomposition melting point (102–106°C) reflect the electron-withdrawing nature of the quinone core .
Benzonitrile-Based Derivatives:
- 3-[(2-Amino-4-methylquinolin-7-yl)methoxy]-5-[(methylamino)methyl]benzonitrile: A PD-L1 inhibitor candidate with a molecular weight of 332.399 g/mol. Its complex substituents (quinoline and methylamino groups) demonstrate the versatility of benzonitrile scaffolds in drug design .
- 3-[(2~{R})-4-Methyl-5-oxidanylidene-...]benzenecarbonitrile : Features a benzoxazepin moiety, highlighting how fused heterocycles alter solubility and bioavailability .
Preparation Methods
Catalytic Systems and Solvent Optimization
Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly employed as Lewis acids. In a representative procedure, benzonitrile is treated with 2-methylpropanoyl chloride (1.2 equivalents) in dichloromethane at 0–5°C, followed by gradual warming to room temperature. The use of methyl isobutyl ketone (MIBK) as a solvent enhances regioselectivity, favoring para-substitution due to its polar aprotic nature. Yields typically range from 65% to 78%, with residual starting materials removed via aqueous workup.
Temperature and Stoichiometric Considerations
Exothermic acylation necessitates precise temperature control. Suboptimal conditions (e.g., temperatures exceeding 40°C) lead to diacylation byproducts. Stoichiometric excess of the acyl chloride (1.5–2.0 equivalents) improves conversion but requires careful quenching to minimize waste. Post-reaction, the catalyst is neutralized with ice-cold hydrochloric acid, and the product is isolated via fractional distillation or recrystallization.
Nucleophilic Substitution for Nitrile Group Installation
Nucleophilic aromatic substitution (NAS) provides an alternative route, particularly for substrates pre-functionalized with electron-withdrawing groups. This method leverages the meta-directing effect of the nitrile group to position the propanoyl moiety.
Halogenated Precursors and Reaction Kinetics
2-Bromo-3-(2-methylpropanoyl)benzene serves as a key intermediate. Treatment with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C for 12–18 hours facilitates cyanation. The reaction follows second-order kinetics, with a rate constant (k) of 2.4 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 120°C. Yields up to 82% are achievable, though competing elimination reactions necessitate strict anhydrous conditions.
Solvent and Catalytic Enhancements
Polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) enhance nucleophilicity. Additives such as tetrabutylammonium bromide (TBAB) improve phase transfer in biphasic systems, reducing reaction times by 30%. Post-reaction purification involves silica gel chromatography using ethyl acetate/hexane (1:4) to isolate the nitrile product.
Transition Metal-Catalyzed Coupling Reactions
Recent advances in cross-coupling chemistry enable convergent synthesis of 3-(2-methylpropanoyl)benzenecarbonitrile. Copper- and palladium-mediated protocols dominate this space.
Copper-Catalyzed Cyanation
A patent-pending method employs phenylacetic acid derivatives and copper(I) oxide (Cu₂O) under oxygen atmosphere. The reaction proceeds via a radical mechanism, with the nitrile group introduced through decarboxylative cyanation. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Maximizes decarboxylation |
| Cu₂O Loading | 10 mol% | Balances cost and activity |
| Oxygen Pressure | 1.5 atm | Enhances radical stability |
This method achieves 76–85% yield with >95% purity, though scalability remains challenging due to high oxygen pressures.
Palladium-Mediated Carbonylative Coupling
Palladium(II) acetate catalyzes the coupling of 3-bromobenzonitrile with 2-methylpropene under carbon monoxide (CO) atmosphere. The reaction forms the propanoyl group via carbonyl insertion, with triphenylphosphine (PPh₃) as a ligand. Key data:
-
Turnover Frequency (TOF): 12 h⁻¹ at 80°C
-
Selectivity: 89% for monoacylation
-
Byproducts: Bis-acylated compounds (7%), decarbonylated products (4%)
Post-coupling, the crude product is purified via vacuum distillation (b.p. 145–148°C at 0.5 mmHg).
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, cost, and practicality of each method:
| Method | Yield (%) | Cost (USD/kg) | Scalability | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts | 65–78 | 120–150 | Industrial | 92–95 |
| Nucleophilic Substitution | 75–82 | 180–220 | Pilot-scale | 88–90 |
| Cu-Catalyzed Cyanation | 76–85 | 250–300 | Lab-scale | 95–97 |
| Pd-Mediated Coupling | 70–75 | 400–450 | Lab-scale | 90–93 |
Key Findings:
-
Friedel-Crafts acylation offers the best cost-yield balance for industrial production.
-
Copper-catalyzed methods provide superior purity but require specialized equipment.
-
Palladium-based routes are limited by catalyst costs and byproduct formation.
Industrial-Scale Optimization Strategies
Solvent Recycling in Friedel-Crafts Reactions
MIBK recovery systems reduce raw material costs by 22–25%. Distillation towers reclaim >90% solvent, with residual AlCl₃ neutralized using sodium bicarbonate.
Q & A
Q. What are the established synthetic routes for 3-(2-Methylpropanoyl)benzenecarbonitrile, and what reaction conditions optimize yield?
A one-pot synthesis method involves reacting 3-acyl-1,2-naphthoquinones with ethyl mercaptoacetate in tetrahydrofuran (THF) at room temperature, followed by hydroxyl group protection using 1-trimethylsilylimidazole at 90°C. Deprotection with hydrochloric acid and oxidation with ceric ammonium nitrate (CAN) yields naphthothiophene-4,5-diones. This method achieves good yields (60–80%) under mild conditions .
Q. Which spectroscopic techniques are most effective for characterizing the 2-methylpropanoyl group in this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR (HSQC, HMBC, and COSY), is critical. The 2-methylpropanoyl group shows distinct proton signals: doublet methyl groups at δH 1.11–1.12 and a septet methine proton at δH 2.51. Carbon signals include a carbonyl resonance at δC 175–180 ppm. These features differentiate it from similar acyl groups .
Q. How do solubility properties of 3-(2-Methylpropanoyl)benzenecarbonitrile influence experimental design in organic synthesis?
The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMF, THF) for reactions. Solubility challenges in multi-step syntheses often require sequential solvent exchanges (e.g., THF to acetonitrile) to maintain homogeneity during coupling or oxidation steps .
Advanced Research Questions
Q. What mechanistic role does the 2-methylpropanoyl group play in heterocyclic synthesis, particularly in forming naphthothiophenes?
The 2-methylpropanoyl group acts as an electron-withdrawing substituent, directing electrophilic aromatic substitution during thiophene ring formation. Its steric bulk influences regioselectivity, favoring C-4 sulfenylation in hydroquinone intermediates. Kinetic studies show that branching at the acyl group reduces side reactions (e.g., dimerization) by 20–30% .
Q. How can data contradictions in reaction yields be resolved during multi-step syntheses involving this compound?
Contradictions often arise from incomplete deprotection or oxidation. Analytical tools like HPLC (using columns with C18 stationary phases) and mass spectrometry (HRMS) are essential to identify by-products. For example, residual silyl ethers from incomplete deprotection can reduce yields by 15–25% .
Q. What synergistic effects are observed when benzenecarbonitrile derivatives are used in corrosion inhibition studies?
In 1018 carbon steel exposed to HCl, 3-(2-Methylpropanoyl)benzenecarbonitrile synergizes with 5-bromovanillin, achieving 92% inhibition efficiency at 25°C. Electrochemical impedance spectroscopy (EIS) reveals a 5-fold increase in charge transfer resistance when used in combination, attributed to adsorption via nitrile and carbonyl groups .
Q. How is 3-(2-Methylpropanoyl)benzenecarbonitrile utilized in pharmaceutical intermediate synthesis?
It serves as a precursor in arbaclofen placarbil, a GABA-B receptor agonist. Key steps include esterification of the nitrile group with (1S)-2-methyl-1-(2-methylpropanoyloxy)propoxycarbonyl chloride, followed by chiral resolution to achieve >99% enantiomeric excess .
Methodological Insights
Q. What experimental protocols are recommended for analyzing metabolic stability of derivatives?
Use human liver microsomes (HLMs) with NADPH regeneration systems. Monitor parent compound depletion via LC-MS/MS. For 3-(2-Methylpropanoyl)benzenecarbonitrile derivatives, half-life (t1/2) values range from 45–120 minutes, depending on substituent electronegativity .
Q. How can computational modeling predict reactivity trends for this compound in nucleophilic acyl substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the 2-methylpropanoyl group lowers the LUMO energy (-1.8 eV) at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Solvent effects (e.g., THF vs. DCM) shift activation barriers by 5–10 kJ/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
